![molecular formula C17H16N2O2 B7492030 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492030.png)
2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one, also known as DMPP, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. DMPP is a pyrido[1,2-a]pyrimidin-4-one derivative, which is a heterocyclic compound containing a pyrimidine ring fused to a pyridine ring.
作用機序
The mechanism of action of 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one is not fully understood, but it is believed to act through multiple pathways. 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to inhibit the activity of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are involved in the degradation of neurotransmitters such as dopamine and acetylcholine. 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. Additionally, 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to have various biochemical and physiological effects, including neuroprotection, anti-cancer activity, and immunomodulation. In animal models of Parkinson's disease and Alzheimer's disease, 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to reduce oxidative stress and inflammation, leading to improved motor and cognitive function. In cancer cells, 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to induce apoptosis and cell cycle arrest, leading to decreased cell viability. In immune cells, 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to enhance the immune response by activating T cells and natural killer cells.
実験室実験の利点と制限
2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has several advantages for lab experiments, including its high purity, stability, and water solubility. 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one can be easily synthesized in large quantities, making it cost-effective for research purposes. However, 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one also has some limitations, including its potential toxicity and lack of selectivity for specific targets. 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to have cytotoxic effects on some cell types at high concentrations, and its non-specific inhibition of enzymes such as MAO and AChE may lead to unwanted side effects.
将来の方向性
There are several future directions for 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one research, including further investigation of its mechanism of action and identification of specific targets. 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to have a broad range of effects, and further research is needed to understand how it interacts with specific molecular pathways. Additionally, 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one derivatives with improved selectivity and potency could be developed for specific therapeutic applications. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one in humans.
合成法
2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one can be synthesized by reacting 2,5-dimethylphenol with 2-chloromethylpyrido[1,2-a]pyrimidin-4-one in the presence of a base. The reaction yields 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one as a white crystalline solid with a melting point of 230-232°C. The purity of 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one can be confirmed by using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
科学的研究の応用
2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has been studied for its potential therapeutic applications in various scientific fields, including neuroscience, cancer research, and immunology. 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease by inhibiting oxidative stress and inflammation. In cancer research, 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In immunology, 2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to enhance the immune response by activating T cells and natural killer cells.
特性
IUPAC Name |
2-[(2,5-dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-6-7-13(2)15(9-12)21-11-14-10-17(20)19-8-4-3-5-16(19)18-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPUZKWMLAPFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


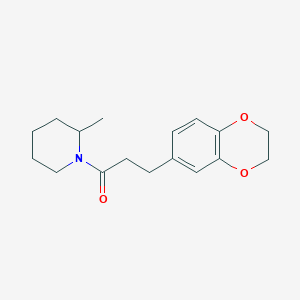

![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7491979.png)
![7-Methyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491987.png)
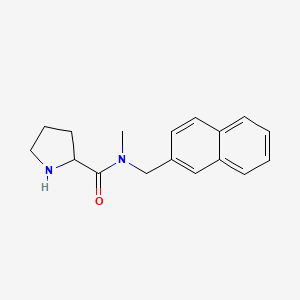
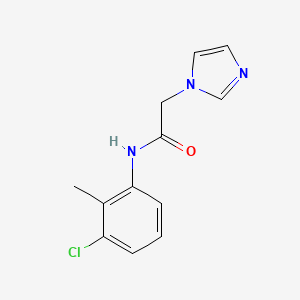

![2-[(3,4-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492023.png)
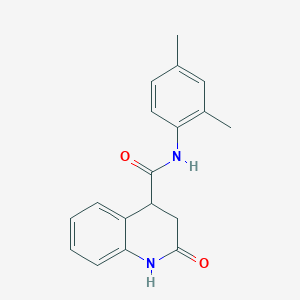
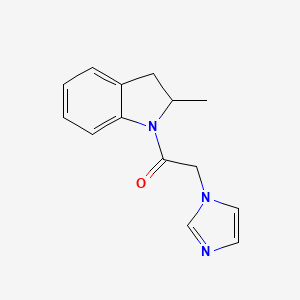
![2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492046.png)
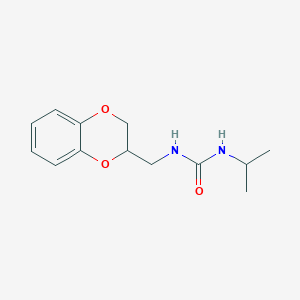
![2-[(3,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492066.png)